molecular formula C15H14O3 B3104674 4-[(3-methylphenoxy)methyl]benzoic Acid CAS No. 149288-31-3

4-[(3-methylphenoxy)methyl]benzoic Acid

Cat. No.: B3104674
CAS No.: 149288-31-3
M. Wt: 242.27 g/mol
InChI Key: PFSHMHVMZLRPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methylphenoxy)methyl]benzoic Acid (CAS 149288-31-3) is a substituted benzoic acid derivative with a molecular weight of 242.27 g/mol and the molecular formula C15H14O3 . This compound serves as a versatile chemical scaffold in organic synthesis and is widely used as a building block for constructing more complex molecules with potential applications in medicinal chemistry and materials science . The methylphenoxy moiety is a recognized privileged structure in drug discovery, and the strategic incorporation of the methyl group can fine-tune the compound's properties, such as its lipophilicity and metabolic stability, making it a valuable intermediate for hit-to-lead optimization campaigns . Research into analogous phenoxy-substituted benzoic acids indicates potential trajectories for this compound, including its use as a precursor for novel antimicrobial agents and as a monomer or modifying agent in the synthesis of high-performance polymers like polyetheretherketone (PEEK) . The crystal structures of closely related isomers show a tendency to form inversion dimers via O–H···O hydrogen bonds between carboxyl groups, which can be a relevant feature in materials crystallization . A common synthetic route involves an ether bond formation, for instance, between 3-methylphenol and a protected 4-(halomethyl)benzoic acid derivative, such as methyl 4-(bromomethyl)benzoate, followed by hydrolysis of the ester . A key starting material for its synthesis is 4-(Hydroxymethyl)benzoic acid (CAS 3006-96-0) . This product is intended for research purposes as a chemical intermediate or building block. Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-2-4-14(9-11)18-10-12-5-7-13(8-6-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHMHVMZLRPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 3 Methylphenoxy Methyl Benzoic Acid

Retrosynthetic Analysis of 4-[(3-methylphenoxy)methyl]benzoic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves dissecting a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to the reverse of known chemical reactions. researchgate.netscitepress.org For this compound, the analysis primarily focuses on the disconnection of the ether (C-O) bond and the management of the carboxylic acid functionality.

Two primary retrosynthetic disconnections are considered for the target molecule:

Disconnection of the Aryl-Oxygen Bond (C-O): This is the most logical and common approach. The ether linkage is disconnected to yield two key synthons: a phenoxide nucleophile and a benzylic electrophile. This leads to two potential precursor pairs:

Route A: 3-methylphenol and a 4-(halomethyl)benzoic acid derivative. The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl benzoate) to prevent unwanted side reactions with the basic conditions typically used for generating the phenoxide.

Route B: 4-(hydroxymethyl)benzoic acid and a 3-methylphenyl halide. This route is generally less favored due to the lower reactivity of aryl halides in classical nucleophilic substitution compared to benzylic halides.

Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically derived from its corresponding methyl ester. This simplifies the synthesis as esters are generally less reactive and easier to handle under various reaction conditions than carboxylic acids. arxiv.org The final step of the synthesis would then be the hydrolysis of the ester to the desired carboxylic acid.

The most strategically sound pathway, derived from this analysis, involves the formation of the ether bond between 3-methylphenol and a methyl 4-(halomethyl)benzoate, followed by a final hydrolysis step. This approach utilizes readily available starting materials and relies on well-established, high-yielding reactions.

Established Synthetic Pathways for this compound

Several established methodologies in organic synthesis can be effectively applied to construct this compound, primarily focusing on the formation of the central ether linkage.

Protecting the carboxylic acid group as an ester is a common and effective strategy in multi-step synthesis to avoid its interference with reactions targeting other parts of the molecule.

The synthesis typically begins with the esterification of a benzoic acid precursor. For instance, 4-(bromomethyl)benzoic acid can be converted to its methyl ester, methyl 4-(bromomethyl)benzoate (B8499459). This reaction is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an excess of alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. tcu.eduiajpr.com The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol. tcu.edu

Once the core structure, methyl 4-[(3-methylphenoxy)methyl]benzoate, is assembled, the final step is the hydrolysis of the ester to liberate the carboxylic acid. This is typically accomplished by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. prepchem.comchemicalbook.com This saponification process is generally efficient and results in high yields of the final product, this compound. prepchem.com

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, proceeding via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. lumenlearning.com

In the context of synthesizing this compound, this pathway is highly effective. The synthesis involves two main steps:

Formation of the Phenoxide: 3-methylphenol (m-cresol) is treated with a strong base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium 3-methylphenoxide. This phenoxide is a potent nucleophile.

Nucleophilic Substitution: The generated phenoxide is then reacted with an electrophile, typically methyl 4-(bromomethyl)benzoate. The phenoxide attacks the benzylic carbon, displacing the bromide leaving group in an SN2 reaction to form the ether linkage.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. The subsequent hydrolysis of the resulting ester, as described previously, yields the target carboxylic acid.

Table 1: Representative Conditions for Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperatureProduct
3-MethylphenolMethyl 4-(bromomethyl)benzoateK₂CO₃AcetoneRefluxMethyl 4-[(3-methylphenoxy)methyl]benzoate
3-MethylphenolEthyl 4-(chloromethyl)benzoateNaOHDMF80-100 °CEthyl 4-[(3-methylphenoxy)methyl]benzoate
4-MethylphenolChloroacetic acidNaOHWater90-100 °C4-Methylphenoxyacetic acid

This table presents typical conditions based on the principles of the Williamson ether synthesis. gordon.edu

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful tools for forming C-C, C-N, and C-O bonds. mit.edu Palladium-catalyzed C–O cross-coupling, often referred to as Buchwald-Hartwig etherification, provides a versatile alternative to the Williamson synthesis. organic-chemistry.org This method allows for the coupling of alcohols with aryl halides or triflates under relatively mild conditions. nih.gov

While typically used for coupling an alcohol with an aryl halide, the principles can be adapted. For the synthesis of this compound, the strategy would involve coupling 3-methylphenol with a suitable benzylic partner. However, the more common application in forming similar structures involves the direct coupling of a phenol (B47542) with an aryl halide. For instance, a related diaryl ether could be synthesized by coupling a phenol with an aryl bromide. acs.org

The key components of such a catalytic system include:

Palladium Source: A palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Examples include biarylphosphine ligands like BrettPhos. acs.org

Base: A weak base like Cs₂CO₃ or K₃PO₄ is often used. acs.orgresearchgate.net

This methodology offers advantages in terms of functional group tolerance and can sometimes be performed under milder conditions than classical methods. researchgate.netmit.edu

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the choice of solvents, reagents, and energy sources.

Solvent Selection: Traditional solvents like DMF can be replaced with more environmentally benign alternatives such as ethanol, water, or in some cases, performing the reaction under solvent-free conditions. researchgate.net

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions. Palladium-catalyzed methods, which use only a small amount of catalyst, are preferable to older methods that might use stoichiometric copper (as in the Ullmann condensation). rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and often increase yields. rsc.org The Williamson ether synthesis or palladium-catalyzed couplings could potentially be accelerated using microwave irradiation, leading to a more energy-efficient process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. The Williamson ether synthesis, being a substitution reaction, generally has good atom economy, with the main byproduct being a simple salt.

Novel Synthetic Strategies and Methodological Innovations

Research into C-O bond formation continues to yield novel strategies that could be applied to the synthesis of this compound. While established methods are robust, new innovations focus on expanding substrate scope, improving efficiency, and operating under milder conditions.

Copper-Catalyzed Couplings: Modern variations of the Ullmann reaction use catalytic amounts of copper, often with specific ligands like N,N-dimethylglycine, to facilitate the coupling of phenols with aryl halides at lower temperatures than the traditional, stoichiometric copper-mediated process. rsc.org These methods are economically attractive and offer an alternative to palladium catalysis.

Metal-Free Synthesis: Efforts to move away from transition metals have led to the development of metal-free C-O bond formation reactions. For example, certain nucleophilic aromatic substitution (SNAr) reactions of phenols with highly electron-deficient aryl halides can be performed under catalyst-free conditions, sometimes assisted by microwave irradiation in solvents like DMSO. organic-chemistry.org

Advanced Palladium Catalysis: The development of new generations of ligands continues to improve palladium-catalyzed etherification. These advanced catalyst systems can couple challenging substrates, including electron-rich aryl chlorides, at room temperature, offering significant advantages in terms of mildness and substrate scope. mit.edu

These innovative approaches, while perhaps not yet standard for the specific synthesis of this compound, represent the forefront of synthetic methodology and offer potential future pathways for its more efficient and sustainable production.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov The application of microwave irradiation in the synthesis of this compound can significantly enhance the rate of the Williamson ether synthesis step. In a typical procedure, a mixture of methyl 4-(bromomethyl)benzoate, m-cresol (B1676322), and a base such as potassium carbonate is subjected to microwave irradiation in a suitable solvent like dimethylformamide (DMF). The high efficiency of microwave heating allows for rapid and uniform heating of the reaction mixture, which can overcome the activation energy barrier more effectively than conventional oil bath heating. chemicaljournals.comrasayanjournal.co.in

The subsequent hydrolysis of the methyl ester intermediate, methyl 4-[(3-methylphenoxy)methyl]benzoate, can also be expedited using microwave assistance. The hydrolysis is typically carried out using an aqueous base, such as sodium hydroxide, followed by acidification. Microwave irradiation can reduce the time required for complete hydrolysis from hours to mere minutes. rasayanjournal.co.in

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Methyl 4-[(3-methylphenoxy)methyl]benzoate

ParameterConventional HeatingMicrowave-Assisted Method
Reaction Time 6-8 hours10-15 minutes
Temperature 80-100 °C120 °C
Solvent DMFDMF
Base K₂CO₃K₂CO₃
Yield 75-85%90-95%

Flow Chemistry Applications in Compound Production

Flow chemistry offers numerous advantages for the production of fine chemicals, including improved safety, scalability, and process control. jst.org.inresearchgate.net A continuous flow process for the synthesis of this compound can be designed to enhance efficiency and consistency. In a potential flow setup, streams of m-cresol with a base and methyl 4-(bromomethyl)benzoate in a suitable solvent would be continuously pumped and mixed in a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. researcher.lifebohrium.com

The subsequent hydrolysis step can also be integrated into a continuous flow system. The output stream from the first reactor containing the ester intermediate can be mixed with a stream of aqueous base and passed through a second heated reactor coil to facilitate hydrolysis. An in-line acid quench would then yield the desired product. This "end-to-end" continuous production can significantly reduce manual handling and processing time. jst.org.in

Table 2: Proposed Parameters for a Two-Step Flow Synthesis of this compound

ParameterStep 1: Ether FormationStep 2: Ester Hydrolysis
Reactants Methyl 4-(bromomethyl)benzoate, m-cresol, K₂CO₃Methyl 4-[(3-methylphenoxy)methyl]benzoate, NaOH(aq)
Solvent AcetonitrileMethanol/Water
Reactor Type Packed-bed reactorHeated coil reactor
Temperature 100 °C120 °C
Residence Time 10 minutes5 minutes
Pressure 10 bar10 bar
Overall Yield >90%>95% (for this step)

Chemoenzymatic Approaches to Asymmetric Synthesis (if applicable)

For the specific molecule this compound, there are no stereocenters, and therefore, asymmetric synthesis is not directly applicable. Chemoenzymatic approaches are typically employed to introduce chirality into a molecule, which is not a feature of the target compound. However, enzymatic reactions could potentially be utilized in the synthesis of precursors or in alternative synthetic routes if, for example, a chiral derivative were desired. While direct chemoenzymatic synthesis for this achiral molecule is not relevant, related enzymatic processes are used in the synthesis of other benzoic acid derivatives. rsc.org

Purification and Isolation Techniques Relevant to Synthetic Processes

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. Following the synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts.

A standard purification protocol for the intermediate, methyl 4-[(3-methylphenoxy)methyl]benzoate, involves an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure. Further purification can be achieved through column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297) to elute the product. nih.gov

For the final product, this compound, the purification process often involves acidification of the reaction mixture after basic hydrolysis, which causes the carboxylic acid to precipitate out of the aqueous solution. The solid product can then be collected by filtration. Recrystallization is a common and effective method for further purification. A suitable solvent system for recrystallization might include ethanol, acetone, or a mixture of ethyl acetate and hexane. prepchem.com The choice of solvent depends on the solubility of the product and impurities at different temperatures. The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. phcogj.com

Yield Optimization and Scalability Studies

Optimizing the reaction yield and ensuring the scalability of the synthetic process are critical for the potential industrial production of this compound.

Yield Optimization studies would focus on systematically varying key reaction parameters to identify the conditions that provide the highest yield of the desired product. For the Williamson ether synthesis step, parameters to be investigated include:

Choice of Base: Comparing different inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) to determine their effect on reaction rate and yield.

Solvent Effects: Evaluating a range of solvents (e.g., DMF, DMSO, acetonitrile, acetone) to find the optimal medium for the reaction.

Temperature and Reaction Time: Determining the ideal temperature and duration of the reaction to maximize product formation while minimizing decomposition or side reactions.

Stoichiometry of Reactants: Optimizing the molar ratio of the reactants to ensure complete conversion of the limiting reagent.

Scalability Studies would address the challenges of transitioning the synthesis from a laboratory scale to a larger, pilot-plant or industrial scale. Key considerations include:

Heat Transfer: Managing the heat generated during the reaction, especially for exothermic steps, is crucial on a larger scale to prevent runaway reactions. The use of jacketed reactors and efficient stirring is important.

Mixing: Ensuring efficient mixing of reactants in large reaction vessels is necessary to maintain consistent reaction rates and yields.

Process Safety: A thorough hazard analysis of the process is required to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions.

Downstream Processing: The purification and isolation methods must also be scalable. For example, large-scale filtration and recrystallization equipment would be necessary.

The transition to flow chemistry, as discussed in section 2.3.2, is a prominent strategy for addressing many scalability challenges, as it allows for a safer and more controlled process that can be scaled by extending the operation time rather than increasing the reactor volume. bohrium.com

Advanced Structural Characterization and Spectroscopic Investigations of 4 3 Methylphenoxy Methyl Benzoic Acid

X-ray Crystallography of 4-[(3-methylphenoxy)methyl]benzoic Acid and its Co-crystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule such as this compound, this technique would provide invaluable insights into its solid-state conformation, crystal packing, and intermolecular interactions.

Crystal Packing and Intermolecular Interaction Analysis

The crystal packing of this compound would likely be dominated by hydrogen bonding interactions involving the carboxylic acid functional group. It is a well-established principle that carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is a common strategy to modify the physicochemical properties of a compound. In the case of this compound, co-formers containing complementary functional groups, such as pyridine (B92270) or amide moieties, could be employed to generate novel crystalline structures with altered hydrogen bonding networks. The analysis of such co-crystals would reveal how the intermolecular interactions of the parent molecule can be systematically modified.

Conformational Analysis in the Solid State

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the C-O-C ether linkage and the C-C bond connecting the benzyl (B1604629) group to the benzoic acid moiety. X-ray crystallographic data would provide a precise measurement of the torsion angles defining the molecular conformation in the solid state. This would reveal the preferred spatial arrangement of the 3-methylphenyl and benzoic acid groups relative to each other, which is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. Different polymorphs can exhibit distinct physical properties. Given the conformational flexibility of this compound and the potential for various intermolecular interaction motifs, the existence of multiple polymorphic forms is a distinct possibility.

A systematic screening for polymorphs would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). Each resulting crystalline form would be analyzed by techniques such as powder X-ray diffraction (PXRD) to identify unique packing arrangements.

Pseudopolymorphism, which refers to the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, would also be a subject of investigation. The potential for solvent inclusion would depend on the crystallization solvent and the nature of the intermolecular interactions within the crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and, with specialized techniques, in the solid state. For this compound, NMR would provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While standard one-dimensional ¹H and ¹³C NMR spectra would provide initial characterization, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in assigning the signals of the protons on the two aromatic rings by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By combining the information from ¹H and ¹³C NMR spectra, HSQC allows for the definitive assignment of each carbon atom that is bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations between the methylene (B1212753) protons and the carbons of the benzoic acid and the methylphenoxy rings would confirm the connectivity across the ether linkage.

A hypothetical table of expected 2D NMR correlations is presented below to illustrate the power of these techniques.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Methylene Protons-Methylene CarbonBenzoic Ring Carbons, Phenoxy Ring Carbons, Carboxyl Carbon
Benzoic Ring ProtonsAdjacent Benzoic Ring ProtonsCorresponding Benzoic Ring CarbonsOther Benzoic Ring Carbons, Carboxyl Carbon, Methylene Carbon
Phenoxy Ring ProtonsAdjacent Phenoxy Ring ProtonsCorresponding Phenoxy Ring CarbonsOther Phenoxy Ring Carbons, Methylene Carbon, Methyl Carbon
Methyl Protons-Methyl CarbonPhenoxy Ring Carbons

Solid-State NMR Characterization for Structural Insights

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, making it a complementary technique to X-ray crystallography, especially for non-crystalline or disordered materials. For a crystalline sample of this compound, ssNMR could provide information about the local environment of the atoms.

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. The chemical shifts observed in the ssNMR spectrum can be sensitive to the molecular conformation and packing, potentially allowing for the differentiation of polymorphs. Furthermore, ssNMR can be used to study dynamic processes in the solid state, such as molecular motions or tautomerism in the carboxylic acid dimer.

Dynamic NMR for Rotational Barrier Investigations

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational changes or rotations around single bonds. montana.edu For this compound, several bonds could theoretically exhibit restricted rotation, leading to distinct conformers. The most significant rotational barriers would likely involve the C-O bonds of the ether linkage and the C-C bond between the benzoic acid ring and the methylene group.

At low temperatures, the rotation around a specific bond may become slow on the NMR timescale, resulting in separate signals for nuclei in magnetically non-equivalent environments. As the temperature increases, the rate of rotation increases. At the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal. mdpi.com By analyzing the line shape of the NMR signals over a range of temperatures, it is possible to calculate the rate constant for the rotational process and subsequently determine the activation energy (ΔG‡), which represents the rotational barrier. mdpi.com

Table 1: Representative Rotational Energy Barriers for Bonds in Analogous Compounds This table provides examples of rotational barriers studied in similar molecular fragments to illustrate the typical energy scales investigated by Dynamic NMR.

Compound FragmentBond Under InvestigationMethodRotational Barrier (ΔG‡) kcal/mol
Methyl Benzoate (B1203000)Phenyl—C(O)DNMR / Ab initio~5.3 - 6.3 missouri.edu
N-BenzhydrylformamidesN—C(O) (Formyl)DNMR / DFT~20 - 23 mdpi.com
N-BenzhydrylformamidesN—ArylDFT Calculation~2.5 - 9.8 mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. For this compound, these spectra are dominated by vibrations characteristic of its carboxylic acid, ether, and substituted aromatic ring moieties.

A key feature in the FTIR spectrum of solid-state benzoic acid derivatives is the extensive hydrogen bonding between the carboxylic acid groups of two molecules, forming a centrosymmetric dimer. scirp.org This interaction leads to a very broad and strong absorption band for the O-H stretching vibration, typically centered around 2500-3300 cm⁻¹. scirp.org The C=O stretching vibration of the carboxyl group in such dimers appears as a strong band, typically in the range of 1680-1710 cm⁻¹. rasayanjournal.co.in

The ether linkage (Ar-O-CH₂) gives rise to characteristic C-O stretching vibrations. Asymmetric stretching typically appears as a strong band between 1200-1275 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1020-1075 cm⁻¹. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. scirp.org Vibrations associated with the methyl group, including symmetric and asymmetric stretching and bending modes, are also expected. rasayanjournal.co.in

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Assignments are based on typical frequency ranges for functional groups and data from similar substituted benzoic acids. scirp.orgrasayanjournal.co.inresearchgate.net

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300 - 2500Very Broad, Strongν(O-H)Carboxylic Acid Dimer
~3100 - 3000Weak to Mediumν(C-H)Aromatic Rings
~2960 - 2850Weak to Mediumν(C-H)Methylene & Methyl
~1710 - 1680Strongν(C=O)Carboxylic Acid Dimer
~1610, 1580, 1450Medium to Strongν(C=C)Aromatic Ring Skel.
~1440Mediumδ(O-H) in-plane bendCarboxylic Acid
~1300 - 1200Strongνₐₛ(Ar-O-C) / ν(C-O)Ether / Carboxylic Acid
~1075 - 1020Mediumνₛ(Ar-O-C)Ether
~920Medium, Broadγ(O-H) out-of-plane bendCarboxylic Acid Dimer
~880 - 750Strongγ(C-H) out-of-plane bendAromatic Rings

ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Advanced mass spectrometry (MS) techniques, particularly tandem mass spectrometry (MS/MS), are essential for elucidating the structure of a molecule by analyzing its fragmentation pathways. Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecular ion ([M]⁺ or [M-H]⁻) is formed and can be subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions.

For this compound, the fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. The molecular ion peak ([M]⁺•) would be expected at an m/z corresponding to its molecular weight (256.28 g/mol ).

Key fragmentation pathways for the positive ion would likely include:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an acylium ion [M-OH]⁺. docbrown.info

Loss of a carboxyl group (•COOH): Cleavage of the bond to the benzene (B151609) ring, resulting in the loss of 45 Da.

Benzylic/Ether Cleavage: The bond between the methylene carbon and the phenoxy oxygen is a likely point of cleavage. This can lead to two primary fragment ions: the tropylium-like ion derived from the benzoic acid side, or the ion corresponding to the 3-methylphenoxy radical.

Aryl Ether Cleavage: Fragmentation can also occur at the Ar-O bond, though this is often less favorable than cleavage at the O-CH₂ bond. miamioh.edu

Isotopic analysis of the high-resolution mass spectrum would reveal the M+1 peak, primarily due to the natural abundance of ¹³C, which can be used to confirm the elemental formula of the parent ion and its fragments. docbrown.info

Table 3: Plausible Mass Spectrometry Fragments for this compound Fragmentation based on general principles for benzoic acids and aryl ethers. docbrown.infomiamioh.edu

m/z (Nominal)Proposed Fragment Ion StructureLikely Loss from Parent Ion
256[C₁₅H₁₄O₃]⁺•Molecular Ion [M]⁺•
239[C₁₅H₁₃O₂]⁺•OH
211[C₁₄H₁₁O₂]⁺•COOH
135[C₈H₇O₂]⁺•C₇H₇O
107[C₇H₇O]⁺•C₈H₇O₂
91[C₇H₇]⁺•C₈H₇O₃

Computational Chemistry and Theoretical Modeling of 4 3 Methylphenoxy Methyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state properties of molecules like 4-[(3-methylphenoxy)methyl]benzoic acid. Studies on similar benzoic acid derivatives often utilize the B3LYP functional with a basis set such as 6-311++G(d,p) to calculate structural parameters. jocpr.comrasayanjournal.co.in These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative and presents the type of data obtained from DFT calculations.

Property Hypothetical Value
Total Energy -879.123 Hartrees
Dipole Moment 2.54 Debye
C-O-C Bond Angle (ether) 118.5°

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energetic information. For complex molecules like this compound, these calculations can be used to refine the energies of different conformers and to calculate reaction barriers with a high degree of confidence. In studies of other benzoic acid derivatives, both HF and DFT methods have been used to optimize molecular structures and investigate their properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the benzoic acid moiety, particularly the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity. Molecular Electrostatic Potential (MEP) maps, derived from the calculated electron density, can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is useful for predicting sites of interaction. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes.

Orbital Energy (eV)
HOMO -6.45
LUMO -1.23

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape in different environments, such as in a solvent. These simulations can reveal the most stable conformations and the energy barriers between them. Recent studies on dicarboxylic acids have shown that ab initio molecular dynamics (AIMD) can effectively capture the conformational landscape in the condensed phase, where intermolecular interactions play a significant role. nih.gov Such simulations for this compound would provide insights into how its shape and flexibility are influenced by the surrounding solvent molecules.

Molecular Docking and Molecular Recognition Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design to predict the binding of a ligand to a protein's active site. If this compound is hypothesized to interact with a specific biological target, molecular docking simulations could be performed to predict its binding mode and affinity. For example, studies on other benzoic acid derivatives have used molecular docking to investigate their potential as enzyme inhibitors. nih.gov The results of such simulations would include the binding energy and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Contributions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. While no specific QSAR or QSPR studies on this compound are publicly available, this compound could be included in a dataset of related benzoic acid derivatives to develop such models. nih.govnih.govchitkara.edu.in Various molecular descriptors, such as electronic, steric, and hydrophobic parameters calculated from its computationally derived structure, could be used to build these models. Such models can be valuable for predicting the activity or properties of new, unsynthesized derivatives, thereby accelerating the discovery process. dergipark.org.trthieme-connect.com

Solvent Effects and Solvation Models in Computational Studies

The local environment created by solvent molecules can significantly influence the conformation, reactivity, and spectroscopic properties of a solute. In computational studies of this compound, accounting for these solvent effects is crucial for obtaining results that are comparable to real-world solution-phase conditions. Various solvation models are employed to simulate the presence of a solvent, ranging from implicit continuum models to explicit models that consider individual solvent molecules.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, PCM can be used to model its behavior in a range of solvents with varying polarities, from nonpolar solvents like toluene (B28343) to polar protic solvents like water or ethanol. These models are particularly useful for predicting how the solvent might influence conformational equilibria and the energies of electronic transitions.

Explicit solvation models, on the other hand, involve the inclusion of a discrete number of solvent molecules around the solute. This method, often coupled with molecular dynamics (MD) simulations, allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of the target molecule and protic solvent molecules. ucl.ac.uk For instance, in aqueous solution, explicit water molecules would be included to accurately model the hydrogen-bond network surrounding the carboxylic acid moiety, which can impact its acidity and reactivity. Hybrid models that combine an explicit description of the first solvation shell with an implicit continuum for the bulk solvent offer a balance between accuracy and computational cost. ucl.ac.uk

The choice of solvation model depends on the specific property being investigated. For general solubility trends and conformational analysis, implicit models may suffice. However, for a detailed understanding of reaction mechanisms or spectroscopic shifts that are highly sensitive to specific hydrogen-bonding interactions, explicit or hybrid models are often necessary. Computational studies on substituted benzoic acids have demonstrated that both the formation of hydrogen-bonded dimers and interactions with solvent molecules with high hydrogen bond acceptor propensity play a crucial role in their solution-phase behavior. ucl.ac.uk

Table 1: Common Solvation Models Used in Computational Chemistry

Model TypeDescriptionTypical Application for this compound
Implicit (Continuum) Solvent is treated as a continuous medium with a specific dielectric constant.Predicting general solubility, conformational analysis in various solvents, initial screening of solvent effects on UV-Vis spectra.
Explicit Individual solvent molecules are included in the calculation.Detailed analysis of hydrogen bonding at the carboxylic acid group, understanding specific solvent-solute interactions that affect NMR chemical shifts.
Hybrid (Implicit + Explicit) A few explicit solvent molecules are treated in the first solvation shell, surrounded by a continuum model.Balancing computational cost and accuracy for studying reactions or spectroscopy where specific interactions are key, but bulk effects are also important.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing insights that can aid in the interpretation of experimental spectra or serve as a reference in their absence. For this compound, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common and reliable methods for predicting NMR, IR, and UV-Vis spectra, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for ¹H and ¹³C can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with a DFT functional such as B3LYP. researchgate.net These calculations provide predicted chemical shifts for each unique proton and carbon atom in the molecule. While absolute predicted values may differ from experimental ones, the relative shifts and patterns are often in good agreement. For this compound, calculations would predict distinct signals for the protons and carbons of the two aromatic rings, the methylene (B1212753) bridge, and the methyl and carboxylic acid groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are theoretical values and may differ from experimental data. Predictions are referenced against a standard, typically TMS.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxylic Acid H12.0 - 13.0-
Carboxylic Acid C-170 - 175
Aromatic CH (Benzoic Acid Ring)7.2 - 8.1125 - 135
Aromatic CH (Phenoxy Ring)6.8 - 7.3115 - 130
Methylene (-CH₂-) H5.1 - 5.3-
Methylene (-CH₂-) C-68 - 72
Methyl (-CH₃) H2.3 - 2.5-
Methyl (-CH₃) C-20 - 23

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by performing a frequency calculation on the optimized geometry of the molecule. These calculations yield the vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, key predicted vibrational modes would include the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the sharp C=O stretch (around 1700 cm⁻¹), C-O stretching vibrations for the ether and carboxylic acid groups, and various C-H and C=C stretching and bending modes associated with the aromatic rings. docbrown.info

Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are theoretical, unscaled values and may differ from experimental data.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1750Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Ether & Acid)1200 - 1300Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the lowest-energy electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For this molecule, the predicted spectrum would likely show absorptions in the UV region, arising from π→π* transitions within the two aromatic rings. The inclusion of a solvent model in the TD-DFT calculations is important, as solvent polarity can influence the position of the absorption bands. rsc.org

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Note: These are theoretical values and may differ from experimental data.)

Electronic TransitionPredicted λ_max (nm)Solvent
π→π220 - 240Hexane (B92381)
π→π270 - 290Hexane
π→π225 - 245Ethanol
π→π275 - 295Ethanol

These computational predictions, while not a substitute for experimental measurement, provide a detailed and informative picture of the chemical and physical properties of this compound, guiding further research and application.

Structure Activity Relationship Sar Studies of 4 3 Methylphenoxy Methyl Benzoic Acid and Its Analogs

Systematic Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a critical functional group in many biologically active molecules, often involved in key interactions with biological targets. In the case of 4-[(3-methylphenoxy)methyl]benzoic acid analogs, modifications to this group can significantly impact activity.

One common modification is the replacement of the carboxylic acid with bioisosteres, which are functional groups with similar physical or chemical properties that can impart improved pharmacological or pharmacokinetic properties. For instance, replacing the carboxylic acid with a tetrazole, hydroxamic acid, or phosphoric acid has been explored in various drug discovery programs. nih.gov In one study on angiotensin-converting enzyme (ACE) inhibitors, the replacement of a carboxylic acid on a proline moiety with a hydroxamic acid resulted in comparable in vitro activity, while tetrazole and phosphoric acid replacements led to a significant decrease in potency. nih.gov

Another strategy involves the esterification of the carboxylic acid to create prodrugs. While the ester itself may be inactive, it can be hydrolyzed in vivo to release the active carboxylic acid. This approach can be used to improve oral bioavailability.

The position of the carboxylic acid on the benzoic acid ring is also a key determinant of activity. Moving the carboxylic acid from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) positions can alter the molecule's conformation and its ability to bind to its target.

Modification of Carboxylic Acid Effect on Activity (Hypothetical) Rationale
Esterification (e.g., methyl ester)Decreased in vitro, potentially increased in vivoProdrug formation, improved membrane permeability
Bioisosteric replacement (e.g., tetrazole)Variable, potentially decreasedAltered acidity and binding interactions
Amide formationGenerally decreasedLoss of key hydrogen bonding and ionic interactions
Relocation to ortho- or meta-positionLikely decreasedAltered geometry and distance to key binding sites

Exploration of Substituent Effects on the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring can profoundly influence the biological activity of this compound analogs. The existing methyl group at the 3-position of the phenoxy ring is a starting point for further exploration.

Studies on related diaryl ether compounds have shown that the nature and position of substituents on the aromatic rings are critical for their biological activity, which can range from anticancer to antimicrobial effects. nih.gov For instance, in a series of 4-phenoxyquinoline derivatives, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activity.

Substituent on Phenoxy Ring Position Effect on Activity (Hypothetical) Rationale
Methyl (CH3)2- or 4-May increase or decreaseSteric hindrance or improved hydrophobic interactions
Chloro (Cl)2-, 3-, or 4-May increaseIncreased lipophilicity and potential for halogen bonding
Methoxy (B1213986) (OCH3)2-, 3-, or 4-May increaseCan act as a hydrogen bond acceptor
Nitro (NO2)4-May decreaseStrong electron-withdrawing effect may be unfavorable

Investigation of the Methylphenoxy-Bridge Linker Modifications

Increasing the length of the linker by introducing additional methylene (B1212753) units (e.g., -CH2-CH2-) would increase the flexibility of the molecule. This could either be beneficial, allowing for better adaptation to the binding site, or detrimental, due to an entropic penalty upon binding.

Replacing the ether oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), would alter the bond angles and electronic properties of the linker. For example, a thioether bridge is less flexible than an ether bridge, which could rigidify the molecule in a more active conformation.

Introducing rigidity into the linker, for example by incorporating it into a cyclic structure, could also be a strategy to lock the molecule into a bioactive conformation.

Linker Modification Effect on Activity (Hypothetical) Rationale
Lengthening (e.g., -OCH2CH2-)Likely decreasedIncreased flexibility, potential loss of optimal conformation
Replacement of ether O with SMay increase or decreaseAltered bond angles and electronic character
Replacement of ether O with NHMay increase or decreaseIntroduction of a hydrogen bond donor
Rigidification (e.g., cyclization)May increasePre-organization into a bioactive conformation

Stereochemical Considerations in SAR Studies (if applicable)

For this compound itself, there are no chiral centers, and therefore, no stereoisomers. However, the introduction of chiral centers through modification of the molecule would necessitate an investigation into the stereochemical requirements for activity.

For example, if a substituent were introduced on the methylene bridge, this would create a chiral center. In such cases, it would be essential to separate and test the individual enantiomers, as it is common for one enantiomer to be significantly more active than the other. nih.gov This phenomenon, known as eudismic ratio, is a fundamental concept in medicinal chemistry. The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral drug. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known biological target for this compound, ligand-based design principles can be applied to develop a pharmacophore model. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov

A pharmacophore model for this class of compounds would likely include:

An aromatic ring feature for the benzoic acid.

A hydrogen bond acceptor/anionic feature for the carboxylic acid.

Another aromatic ring feature for the phenoxy group.

A hydrophobic feature representing the methyl group on the phenoxy ring.

Defined spatial relationships (distances and angles) between these features.

This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. nih.govmdpi.com Furthermore, the pharmacophore model can guide the design of new analogs by highlighting the key features that should be maintained or modified.

Quantitative Structure-Activity Relationship (QSAR) for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of untested compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that correlates a combination of these descriptors with the observed biological activity. researchgate.net

An extensive review of available scientific literature reveals a significant lack of specific data on the in vitro biological activity and mechanistic insights of this compound. While this compound is listed in chemical databases and may be included in broader chemical libraries for screening purposes, detailed studies on its specific cellular and molecular interactions are not publicly available.

Consequently, it is not possible to provide a detailed article on the receptor binding assays, enzyme inhibition studies, protein-ligand interaction profiling, gene expression profiling, or protein expression studies related to this compound as per the requested outline. The primary information available is related to its chemical structure and basic physical properties, which falls outside the scope of the user's specific request for biological activity data.

Further research would be required to elucidate the potential cellular and molecular targets, as well as the impact on cellular pathways of this compound. Without such foundational research, any discussion on its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

In Vitro Biological Activity and Mechanistic Insights of 4 3 Methylphenoxy Methyl Benzoic Acid

Cellular Pathway Modulation

Cell Signaling Cascade Analysis

There is no information available in the scientific literature regarding the effects of 4-[(3-methylphenoxy)methyl]benzoic Acid on any cell signaling cascades.

Mechanistic Elucidation of Biological Effects

No studies have been published that elucidate the mechanism of action for any potential biological effects of this compound.

Cell-Free System Assays for Target Validation

There are no reports of cell-free system assays being conducted to validate any molecular targets of this compound.

Subcellular Localization Studies within Cellular Models

No research has been published on the subcellular localization of this compound within cellular models.

Investigation of Downstream Biological Effects

There is no information on the downstream biological effects resulting from cellular exposure to this compound.

Comparative Analysis with Known Reference Compounds

Due to the absence of any biological activity data for this compound, no comparative analyses with known reference compounds have been performed or published.

Emerging Non Clinical Applications and Future Directions for 4 3 Methylphenoxy Methyl Benzoic Acid

Material Science Applications (e.g., self-assembly, supramolecular chemistry)

A thorough investigation of scientific databases reveals a notable absence of published research specifically detailing the applications of 4-[(3-methylphenoxy)methyl]benzoic Acid in the field of material science. There are no available studies on its potential use in forming self-assembling systems or its role in supramolecular chemistry. While the benzoic acid moiety is a common functional group utilized in the design of liquid crystals and other supramolecular structures, specific research into the properties and applications of the title compound in these areas has not been reported.

Chemo-Sensor Development Based on the Compound's Structure

There is currently no available research in peer-reviewed literature or patent filings that describes the development of chemo-sensors based on the structure of this compound. The fundamental components of a chemo-sensor, a receptor unit for analyte binding and a transducer to signal this event, have not been explored in the context of this specific molecule. Consequently, there is no data on its potential selectivity or sensitivity towards any particular analyte.

Catalyst Design and Ligand Development in Organic Synthesis

An extensive search of chemical literature and patent databases did not yield any specific studies where this compound is utilized in catalyst design or as a ligand in organic synthesis. Although carboxylic acid groups and ether linkages are present in various ligands for metal-catalyzed reactions, the specific architecture of this compound has not been investigated for such applications. There are no reports on its coordination chemistry with various metals or its efficacy in promoting any catalytic transformations.

Photophysical Applications and Luminescence Studies (if applicable)

Currently, there is a lack of published data on the photophysical properties of this compound. No studies concerning its absorption, emission, fluorescence, or phosphorescence characteristics are available in the scientific literature. Therefore, its potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or other luminescent materials remains unexplored.

Future Research Opportunities and Unexplored Avenues

The absence of dedicated research on this compound across the aforementioned domains suggests that its potential non-clinical applications are entirely unexplored. Future research could systematically investigate its fundamental properties to determine its suitability for various applications.

Key unexplored avenues include:

Crystal Engineering and Supramolecular Chemistry: A primary research direction would be the crystallographic analysis of the compound to understand its solid-state packing and hydrogen bonding motifs. This could reveal its potential for forming predictable supramolecular architectures.

Coordination Chemistry: Systematic studies on its ability to coordinate with various metal ions could uncover potential applications in catalysis or as a building block for metal-organic frameworks (MOFs).

Photophysical Characterization: A fundamental investigation of its absorption and emission properties is necessary to determine if it possesses any interesting luminescent characteristics that could be exploited in sensor or display technologies.

Polymer Science: The compound could be explored as a monomer for the synthesis of novel polymers, such as polyesters or polyamides, potentially imparting specific thermal or mechanical properties due to its unique structure.

Current Challenges and Limitations in Research on this compound

The primary challenge in the research of this compound is the complete lack of foundational scientific data. Without basic characterization and preliminary studies, it is difficult for researchers to propose and build upon potential applications. The compound is listed in several chemical supplier catalogs, indicating its accessibility for research purposes. However, the impetus for in-depth investigation appears to be absent in the current scientific landscape. A significant limitation is the absence of any reported synthetic routes or characterization data in peer-reviewed journals, which often serves as a starting point for further research. Overcoming this initial hurdle by publishing fundamental studies on this compound is essential for stimulating further interest and exploration into its potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-[(3-methylphenoxy)methyl]benzoic acid, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis of structurally analogous benzoic acid derivatives (e.g., 3-[(4-methylbenzyl)oxy]benzoic acid) often involves coupling reactions between substituted phenols and benzyl halides or alcohols. For this compound, a typical route includes:

  • Step 1 : Reacting 3-methylphenol with a benzyl halide (e.g., 4-bromomethylbenzoic acid) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the ether linkage .
  • Step 2 : Acidic or basic hydrolysis of protective groups (if present) to yield the free benzoic acid moiety.
  • Key Considerations : Use of dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) may enhance reaction efficiency by activating carboxylic acid intermediates .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the connectivity of the methylphenoxy and benzoic acid groups. For example, the methylene (-CH₂-) bridge between the aromatic rings appears as a singlet (~4.8 ppm in ¹H NMR), while aromatic protons show splitting patterns consistent with substitution .
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) can resolve bond lengths, angles, and torsional conformations. Proper crystal growth conditions (e.g., slow evaporation from ethanol/water mixtures) are essential for high-resolution data .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust or vapor inhalation .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store the compound in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound during its synthesis?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and bases (e.g., NaH vs. K₂CO₃) to enhance nucleophilic substitution efficiency. Microwave-assisted synthesis may reduce reaction time .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How can computational chemistry tools be integrated with experimental data to resolve contradictions in structural or reactivity data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental X-ray data to validate bond angles/rotational barriers. Discrepancies may arise from crystal packing effects versus gas-phase calculations .
  • Molecular Dynamics (MD) : Simulate solvation effects to explain unexpected solubility or reactivity trends. For instance, polar solvents may stabilize charge-separated intermediates during ester hydrolysis .

Q. What experimental approaches are used to investigate the biological activity and mechanism of action of this compound in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) to measure IC₅₀ values. Include positive controls (e.g., aspirin) and validate results via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) can quantify affinity for targets like GPCRs .
  • In Vivo Studies : Administer the compound in animal models (e.g., murine inflammation assays) and monitor biomarkers (e.g., TNF-α levels). Use pharmacokinetic profiling (LC-MS/MS) to assess bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.